5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O2S/c1-18-9(11(13,14)15)17-19(10(18)21)5-4-16-8(20)6-2-3-7(12)22-6/h2-3H,4-5H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNNCQPQXZMBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(S2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring,
- A triazole moiety,
- A carboxamide functional group,
- A trifluoromethyl substituent.
Its molecular formula is with a molecular weight of approximately 396.74 g/mol.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 5-Chloro-N-(2-(4-methyl-5-oxo... | Moderate | E. coli | |
| 5-Chloro-N-(2-(4-methyl-5-oxo... | High | S. aureus |
Antitumor Activity
The triazole scaffold is recognized for its antitumor activity. Studies indicate that derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins.
Case Studies:
- In vitro studies showed that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity by increasing lipophilicity and facilitating cellular uptake.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are hypothesized based on its structural analogs. Triazole derivatives have been documented to inhibit COX enzymes, thus reducing prostaglandin synthesis.
Research Findings:
A study indicated that a related triazole compound significantly reduced inflammation in animal models by decreasing cytokine levels.
Structure-Activity Relationship (SAR)
The biological activity of 5-chloro-N-(2-(4-methyl-5-oxo... is influenced by specific structural components:
- Triazole Ring : Essential for interaction with biological targets.
- Chlorine Substitution : Enhances lipophilicity and biological activity.
- Trifluoromethyl Group : Increases metabolic stability and potency.
Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Critical for binding to targets |
| Chlorine Atom | Enhances potency |
| Trifluoromethyl | Improves stability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include compounds with modifications to the triazolinone ring substituents or variations in the heterocyclic core. Below is a detailed comparison:
Substituent Effects on Properties
- Trifluoromethyl vs.
- Tetrazole Core (): Replacing the triazolinone with a tetrazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This may shift bioactivity toward different molecular targets.
Bioactivity Implications
Triazolinone herbicides like carfentrazone-ethyl () inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The target compound’s trifluoromethyl group may enhance binding to PPO compared to phenyl or cyclopropyl substituents, as electron-withdrawing groups stabilize enzyme-inhibitor interactions .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Degradation Pathways : Hydrolysis of the carboxamide bond in acidic conditions (pH <3) produces 5-chlorothiophene-2-carboxylic acid and triazolone-ethylamine .
- Recommendation : Lyophilize and store at -20°C in argon-filled vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
